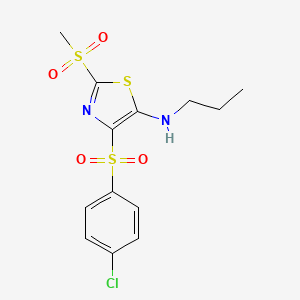![molecular formula C19H22N2O B11408544 2-[1-(3-methylphenoxy)ethyl]-1-propyl-1H-benzimidazole](/img/structure/B11408544.png)
2-[1-(3-methylphenoxy)ethyl]-1-propyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core One common method involves the cyclization of ortho-phenylenediamine with a suitable carboxylic acid derivativeThe reaction conditions often require the use of strong bases and high temperatures to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE
- 2-[1-(4-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE
Uniqueness
2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE is unique due to the specific positioning of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[1-(3-methylphenoxy)ethyl]-1-propylbenzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-4-12-21-18-11-6-5-10-17(18)20-19(21)15(3)22-16-9-7-8-14(2)13-16/h5-11,13,15H,4,12H2,1-3H3 |
InChI Key |
JBNCUWHTJMQLHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3-(4-methylphenyl)-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11408462.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11408466.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11408482.png)
![2-Methylpropyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11408483.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11408484.png)

![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11408506.png)
![2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B11408508.png)
![methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11408514.png)
![N-[(1Z)-3-[(2-hydroxyethyl)amino]-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11408515.png)
![N-Cyclohexyl-4-[({3-[(2-fluorophenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide](/img/structure/B11408519.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-propoxybenzamide](/img/structure/B11408528.png)

![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11408543.png)
